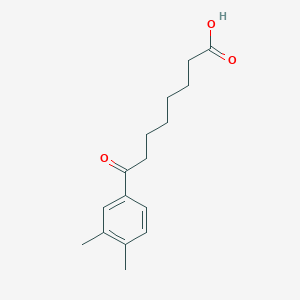

8-(3,4-Dimethylphenyl)-8-oxooctanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

8-(3,4-dimethylphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-12-9-10-14(11-13(12)2)15(17)7-5-3-4-6-8-16(18)19/h9-11H,3-8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNRLMOGYMXCTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCCCCCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645274 | |

| Record name | 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-12-3 | |

| Record name | 3,4-Dimethyl-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Modifications of 8 3,4 Dimethylphenyl 8 Oxooctanoic Acid

Established Methodologies for Omega-Aryl-Omega-Oxoalkanoic Acid Synthesis

Traditional synthetic routes to omega-aryl-omega-oxoalkanoic acids, including 8-(3,4-dimethylphenyl)-8-oxooctanoic acid, primarily rely on well-established reactions such as Friedel-Crafts acylation and methods involving carboxylic acid chain manipulation.

Application of Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. acib.at This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. acib.at For the synthesis of this compound, this typically involves the reaction of 1,2-dimethylbenzene (o-xylene) with a derivative of suberic acid.

A common approach is the acylation of o-xylene (B151617) with suberic anhydride or a mono-esterified, mono-acid chloride of suberic acid. The use of a Lewis acid, such as aluminum chloride (AlCl₃), facilitates the generation of the acylium ion electrophile, which then attacks the electron-rich aromatic ring of o-xylene. The directing effects of the two methyl groups on the aromatic ring favor acylation at the para position to one of the methyl groups, leading to the desired 3,4-dimethylphenyl regioisomer.

Key aspects of this methodology include:

Catalyst: Stoichiometric amounts of a Lewis acid are often required.

Solvent: A non-reactive solvent, such as dichloromethane (B109758) or carbon disulfide, is typically used.

Reactants: The choice between suberic anhydride and a mono-protected suberic acid derivative can influence the reaction efficiency and selectivity.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1,2-Dimethylbenzene | Suberic anhydride | AlCl₃ | This compound |

| 1,2-Dimethylbenzene | Monomethyl suberoyl chloride | AlCl₃ | Methyl 8-(3,4-dimethylphenyl)-8-oxooctanoate |

Carboxylic Acid Chain Elongation and Terminal Functionalization Techniques

An alternative to forming the aryl-keto bond directly is to construct the C8 carboxylic acid chain from a pre-existing aryl ketone. This can be achieved through various chain elongation strategies. For instance, one could start with a shorter chain ω-(3,4-dimethylphenyl)-ω-oxoalkanoic acid and extend the aliphatic chain.

Methods for carboxylic acid chain elongation include:

Malonic Ester Synthesis: This classical method allows for the extension of a carbon chain by two atoms at a time.

Arndt-Eistert Synthesis: This reaction sequence converts a carboxylic acid to its next higher homolog.

Cross-Coupling Reactions: Modern cross-coupling methodologies can be employed to link a functionalized aromatic ketone with a long-chain aliphatic component.

Terminal functionalization involves modifying the end of the carboxylic acid chain. wsu.eduresearchgate.netnih.govresearchgate.netfrontiersin.org For example, a terminal halide on an eight-carbon chain attached to the 3,4-dimethylbenzoyl group could be converted to a nitrile and then hydrolyzed to the carboxylic acid. Conversely, the carboxylic acid group of this compound can be transformed into other functional groups, such as esters, amides, or alcohols, to explore its chemical space further. chemistrysteps.comquora.comacs.orgnih.govacs.org

Advanced Synthetic Routes for Stereospecific and Regioselective Synthesis

Modern synthetic chemistry offers more sophisticated approaches to control the stereochemistry and regiochemistry of complex molecules like this compound, particularly when chiral centers are introduced.

Considerations for Chiral Synthesis

While this compound itself is achiral, the introduction of substituents on the aliphatic chain or the stereoselective reduction of the ketone can generate chiral centers. The synthesis of specific stereoisomers requires asymmetric synthetic methods. acs.orgresearchgate.netdocumentsdelivered.com

Key strategies for chiral synthesis in this context include:

Chiral Auxiliaries: A chiral auxiliary can be attached to the carboxylic acid or a precursor, directing the stereochemical outcome of a subsequent reaction, and then removed. rsc.orgwikipedia.orgarizona.edunih.govresearchgate.net

Chiral Catalysts: Asymmetric hydrogenation or reduction of the ketone moiety using a chiral catalyst can produce one enantiomer of the corresponding alcohol in excess. wikipedia.orgacs.org

Stereoselective Reductions: The use of specific reducing agents can favor the formation of one diastereomer over another when a chiral center is already present in the molecule. wikipedia.orgacs.orgnih.govnih.govorganic-chemistry.org

| Method | Description |

| Chiral Auxiliaries | A temporary chiral group guides the formation of a new stereocenter. wikipedia.org |

| Chiral Catalysts | A catalyst with inherent chirality promotes the formation of one enantiomer. |

| Stereoselective Reduction | A reagent selectively reduces a ketone to a specific alcohol stereoisomer. acs.org |

Enzymatic and Microbial Transformation Methods in Ketoacid Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing ketoacids. mdpi.comresearchgate.netyoutube.com Enzymes and whole-cell microbial systems can catalyze reactions with high regio- and stereoselectivity under mild conditions. acs.orgnih.gov

For the synthesis of omega-aryl-omega-oxoalkanoic acids, several biocatalytic approaches could be envisioned:

Enzymatic Acylation: Lipases and other acyltransferases can catalyze the acylation of aromatic compounds, potentially offering a biocatalytic alternative to the Friedel-Crafts reaction. acib.atrsc.orgacs.orgscispace.comnih.gov Some lipases have been shown to catalyze transesterification to produce β-keto esters. google.comacs.orgacs.orgmdpi.commdpi.com

Microbial Oxidation: Microorganisms can be engineered to perform ω-oxidation of long-chain alkylbenzenes, followed by oxidation of the terminal methyl group to a carboxylic acid. fraunhofer.deacs.orgresearchgate.netgoogle.com This would be a multi-step biosynthetic pathway.

Whole-Cell Biotransformation: A microorganism could be used to directly convert a simpler precursor into the desired ketoacid through its metabolic pathways.

Derivatization Strategies for Structural Diversification and Research Probe Development

The functional groups of this compound, namely the ketone and the carboxylic acid, provide handles for a wide range of chemical modifications. Derivatization is crucial for structure-activity relationship (SAR) studies and for the development of chemical probes to investigate biological systems.

The carboxylic acid moiety can be converted into a variety of functional groups, including:

Esters: For altering solubility and cell permeability.

Amides: For introducing diverse substituents and forming stable linkages.

Fluorescent Tags: For creating fluorescent probes for imaging and detection. rsc.orgrsc.orgresearchgate.netlumiprobe.comlabinsights.nl This can be achieved by coupling the carboxylic acid with an amine- or alcohol-containing fluorophore.

The ketone group can be modified through reactions such as:

Reduction: To form the corresponding secondary alcohol, which can introduce a chiral center.

Reductive Amination: To introduce an amine functionality.

Wittig Reaction: To form a carbon-carbon double bond.

These derivatization strategies allow for the systematic exploration of the chemical space around the core structure of this compound, enabling the fine-tuning of its properties for various research applications.

| Functional Group | Derivatization Reaction | Resulting Functional Group |

| Carboxylic Acid | Esterification | Ester |

| Carboxylic Acid | Amidation | Amide |

| Ketone | Reduction | Secondary Alcohol |

| Ketone | Reductive Amination | Amine |

Esterification and Amidation Routes for Functional Group Modification

The carboxylic acid moiety is a prime target for functional group modification through esterification and amidation. These reactions convert the acidic proton, altering the compound's polarity, solubility, and hydrogen bonding capabilities.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various established methods. A common approach is the Fischer-Speglich esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. More contemporary methods offer milder conditions and broader substrate scope. For instance, using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can facilitate ester formation with a wide range of alcohols, including those that are sterically hindered. mdpi.com Another efficient method involves the use of imidazole (B134444) carbamates, which serve as chemoselective esterification reagents, providing high yields and avoiding harsh conditions. organic-chemistry.org The use of N,N-dimethylformamide dimethyl acetal (B89532) has also been reported as an effective reagent for the synthesis of methyl esters from carboxylic acids. researchgate.net

Amidation: The synthesis of amides from this compound introduces a nitrogen-containing functional group, significantly altering the molecule's electronic and steric properties. Similar to esterification, amidation can be carried out using a variety of coupling agents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activator like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed to facilitate the formation of an amide bond with primary or secondary amines. Imidazole ureas have been identified as highly chemoselective amidation reagents, allowing for the direct conversion of carboxylic acids to amides with high efficiency. organic-chemistry.org A one-pot synthesis of amides can also be achieved via the in situ generation of an acyl fluoride (B91410) using reagents like pyridinesulfonyl fluoride, which provides easy access to the desired amide products under mild conditions. nih.gov

The choice of esterification or amidation route depends on the desired functional group, the stability of other moieties in the molecule, and the required reaction conditions.

| Reagent/Method | Description | Conditions |

|---|---|---|

| Alcohol / Acid Catalyst (e.g., H₂SO₄) | Classical Fischer-Speglich esterification. Reversible reaction driven to completion by removing water. | Reflux |

| DCC/DMAP | Carbodiimide-mediated coupling with an alcohol in the presence of a catalyst. | Room Temperature |

| Imidazole Carbamates (e.g., MImC) | Chemoselective reagents for high-yield esterification under mild conditions. organic-chemistry.org | Elevated Temperature |

| N,N-Dimethylformamide dimethyl acetal | Forms methyl esters efficiently. researchgate.net | Solvent-dependent |

| TiCl₄ | Lewis acid-assisted direct esterification that does not require bases. mdpi.com | Room Temperature |

| Reagent/Method | Description | Conditions |

|---|---|---|

| EDC/HOBt | A "zero-length" crosslinking agent used to couple primary amine groups to carboxyl groups. | Room Temperature, Aqueous or Organic Solvent |

| HATU/DIPEA | A peptide coupling agent that forms an active ester, which then reacts with an amine. | Room Temperature |

| Imidazole Ureas (e.g., WImC) | Allows for direct and chemoselective conversion to amides, including Weinreb amides. organic-chemistry.org | Mild Conditions |

| Pyridinesulfonyl Fluoride | Enables one-pot synthesis of amides via an acyl fluoride intermediate. nih.gov | Mild Conditions |

Introduction of Diverse Aromatic and Aliphatic Substituents for Scaffold Optimization

Scaffold optimization involves modifying the core structure of this compound to enhance its properties. This can be achieved by introducing a variety of substituents onto the aromatic ring or by altering the aliphatic chain.

Aromatic Ring Substitution: The 3,4-dimethylphenyl group provides a scaffold that can be further functionalized. Electrophilic aromatic substitution reactions could introduce a range of functional groups, although the existing methyl groups will direct new substituents to specific positions. Halogenation, nitration, or Friedel-Crafts acylation are potential pathways to introduce new chemical handles. These handles can then be used for further modifications, such as cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach other aromatic or heteroaromatic rings. Such modifications can significantly impact the molecule's steric bulk and electronic properties. The synthesis of derivatives with different phenyl ring substituents is a common strategy in medicinal chemistry to explore structure-activity relationships. mdpi.comorientjchem.org

Aliphatic Chain Modification: The eight-carbon aliphatic chain is another site for structural diversification. While modifications to this chain are generally more complex than functionalizing the carboxylic acid or the aromatic ring, strategies could include the introduction of unsaturation (double or triple bonds) or branching. Furthermore, the ketone at the 8-position can be a reactive site for transformations such as reduction to an alcohol or conversion to an oxime, which can significantly alter the compound's bioactivity. mdpi.com The synthesis of heterocyclic compounds, such as pyridazines, can also be initiated from similar keto-acid structures, demonstrating the versatility of this chemical scaffold. researchgate.netmdpi.com

These synthetic strategies allow for the creation of a library of derivatives based on the this compound scaffold, enabling systematic exploration of its chemical and biological properties.

| Modification Site | Type of Modification | Potential Substituents/Functional Groups | Synthetic Strategy Example |

|---|---|---|---|

| Aromatic Ring | Electrophilic Substitution | -NO₂, -Br, -Cl, -COCH₃ | Nitration, Halogenation, Friedel-Crafts Acylation |

| Cross-Coupling | Aryl, Heteroaryl groups | Suzuki, Sonogashira, or Buchwald-Hartwig coupling | |

| Aliphatic Chain | Introduction of Unsaturation | Alkene, Alkyne | Dehydrogenation or other elimination reactions |

| Modification of Ketone | -OH, =N-OH (Oxime) | Reduction (e.g., with NaBH₄), Reaction with hydroxylamine (B1172632) mdpi.com |

Molecular Mechanisms and Biochemical Interactions of 8 3,4 Dimethylphenyl 8 Oxooctanoic Acid

Enzymatic Target Identification and Comprehensive Characterization

A primary objective was to identify and characterize the enzymatic targets of 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid. This involves screening the compound against various enzymes to determine its inhibitory or activating effects.

Histone Deacetylase (HDAC) Interaction Profile

Given the structural motifs present in many known HDAC inhibitors, a key area of investigation was the potential interaction of this compound with the HDAC family of enzymes. These enzymes play a crucial role in epigenetic regulation and are significant targets in cancer therapy.

The search aimed to uncover data regarding the compound's selectivity for different HDAC isoforms. Isoform-selective HDAC inhibitors are of great interest as they may offer more targeted therapeutic effects with fewer side effects compared to pan-HDAC inhibitors. However, no studies detailing the screening of this compound against a panel of HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8) were found. Therefore, no data on its differential potency, typically represented by IC50 values, can be presented.

Understanding the mode of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) is fundamental to characterizing an inhibitor. This requires detailed kinetic studies that measure enzyme activity at various substrate and inhibitor concentrations. The literature search did not yield any publications that have performed such a quantitative analysis for this compound with any HDAC isoform.

Exploration of Interactions with Other Enzyme Families

The investigation was broadened to include other enzyme families of therapeutic relevance, such as autotaxins, which are involved in lipid signaling and cancer progression, and soluble guanylyl cyclases, key enzymes in the nitric oxide signaling pathway. No documented studies on the interaction of this compound with these or other enzyme families were identified.

Ligand-Protein Binding Dynamics and Structural Basis of Interaction

To complement experimental data, computational methods are often employed to predict and analyze how a small molecule might bind to a protein target.

Computational Molecular Modeling and Docking Studies to Elucidate Binding Modes

Molecular modeling and docking studies are powerful tools for visualizing the binding pose of a ligand within the active site of a target protein and identifying key interactions, such as hydrogen bonds and hydrophobic contacts. A search for computational studies involving this compound and any potential protein targets, including HDACs, did not return any relevant results. Such studies would be crucial for understanding the structural basis of its (hypothetical) inhibitory activity and for guiding further optimization of the compound.

Modulation of Intracellular Biochemical Pathways

The biological effects of this compound are manifested through its ability to modulate key intracellular biochemical pathways. These pathways are intricate networks of molecular interactions that control cellular function. The influence of this compound on fatty acid metabolism and cellular signaling cascades is of particular interest.

Impact on Fatty Acid Metabolism (e.g., Beta-oxidation Pathways)

Fatty acid beta-oxidation is a critical catabolic process where fatty acid molecules are broken down to produce energy in the form of acetyl-CoA. wikipedia.orgaocs.org This multi-step process, occurring primarily within the mitochondria, is essential for maintaining energy homeostasis, particularly in tissues with high energy demands like the heart and skeletal muscle. nih.gov The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain. aocs.org

The potential of this compound to modulate fatty acid metabolism, specifically the beta-oxidation pathway, is an area of active investigation. Dysregulation of this pathway is associated with various metabolic diseases. plos.orgnih.gov Understanding how this compound might influence the enzymes and intermediates of beta-oxidation could provide insights into its therapeutic potential.

| Research Finding | Method | Outcome |

| General Overview of Beta-Oxidation | Biochemical Assays | Elucidation of the multi-step enzymatic process responsible for fatty acid breakdown. wikipedia.orgaocs.org |

| Role in Metabolic Diseases | Computational Modeling & In vivo studies | Substrate overload in beta-oxidation can lead to metabolite accumulation and cellular dysfunction. plos.org |

| Cellular Location | Cellular Fractionation | Beta-oxidation of most fatty acids occurs in the mitochondria, while very long-chain fatty acids are processed in peroxisomes. wikipedia.orgnih.gov |

Influence on Cellular Signal Transduction Cascades and Regulatory Networks

Cellular signal transduction cascades and regulatory networks are complex systems that govern cellular responses to external and internal stimuli. These networks involve a series of molecular events, including protein-protein interactions and post-translational modifications, that ultimately lead to changes in gene expression and cellular function. nih.govnih.gov

The ability of this compound to influence these signaling pathways could have profound effects on cellular behavior. For instance, modulation of pathways involved in cell growth, differentiation, and apoptosis is a key mechanism for many therapeutic agents. Investigating the impact of this compound on specific signaling molecules and transcription factors would be crucial to understanding its broader physiological effects.

| Regulatory Network Component | Function | Potential Interaction |

| Transcription Factors | Regulate gene expression in response to cellular signals. nih.gov | Alteration of transcriptional programs controlling metabolic or proliferative pathways. |

| Kinase Cascades | Amplify and transmit signals from the cell surface to the nucleus. | Interference with phosphorylation events, leading to altered downstream signaling. |

| Second Messengers | Intracellular signaling molecules that relay signals from receptors on the cell surface. | Modulation of the levels or activity of second messengers, impacting a wide range of cellular processes. |

Further research is necessary to delineate the specific molecular targets and the precise mechanisms by which this compound exerts its effects on these intricate cellular systems.

Structure Activity Relationship Sar of 8 3,4 Dimethylphenyl 8 Oxooctanoic Acid and Analogs

Influence of Aromatic Ring Substituent Position and Nature on Biological Activity

The substitution pattern on the phenyl ring is a critical determinant of the biological activity of 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid analogs. The position and chemical nature of these substituents can significantly modulate the compound's efficacy and selectivity.

The positioning of the methyl groups on the aromatic ring of this compound is pivotal in defining its interaction with biological targets. The 3,4-dimethyl substitution pattern provides a specific electronic and steric profile that influences the molecule's binding affinity. Altering this substitution to other isomeric forms, such as 2,5-dimethyl or 3,5-dimethyl, is expected to have a pronounced impact on the compound's pharmacological profile.

For instance, moving a methyl group to the 2-position (ortho to the oxooctanoic acid chain) could introduce steric hindrance, potentially forcing the aliphatic chain out of the plane of the aromatic ring. This conformational change can affect how the molecule fits into a receptor's binding pocket, which may lead to a decrease in binding affinity and, consequently, a reduction in efficacy. Conversely, a 3,5-dimethyl substitution pattern would result in a different distribution of electron density and steric bulk compared to the 3,4-isomer, which could either enhance or diminish selectivity for a particular biological target.

The electronic effects of the methyl groups, which are weakly electron-donating, also play a role. The specific substitution pattern influences the electron density of the aromatic ring and the carbonyl group, which can be crucial for interactions such as hydrogen bonding or pi-stacking with receptor residues.

Table 1: Postulated Effects of Methyl Group Positional Isomerism on Biological Activity

| Substituent Position | Expected Steric Hindrance | Potential Impact on Efficacy | Potential Impact on Selectivity |

| 3,4-dimethyl | Moderate | Baseline Activity | Target-Specific |

| 2,5-dimethyl | High | Likely Decreased | Potentially Altered |

| 3,5-dimethyl | Moderate | Potentially Altered | Potentially Altered |

This table presents hypothetical effects based on general principles of medicinal chemistry, as specific experimental data for these isomers was not available in the reviewed literature.

Replacing the methyl groups with other alkyl or aryl substituents can further modulate the pharmacological profile of this compound. The introduction of larger alkyl groups, such as ethyl or propyl, would increase the lipophilicity of the molecule. This could enhance its ability to cross cell membranes but might also lead to non-specific binding to other biological macromolecules, potentially altering its selectivity profile.

The nature of the substituent also has a significant electronic influence. Electron-withdrawing groups, like halogens or nitro groups, would decrease the electron density of the aromatic ring, which could affect its interaction with electron-rich pockets in a receptor. Conversely, electron-donating groups, such as methoxy (B1213986) or amino groups, would have the opposite effect.

The introduction of a second aryl ring, creating a biphenyl (B1667301) analog, would substantially increase the size and rigidity of the aromatic portion of the molecule. This could lead to a different mode of binding and potentially a completely different pharmacological profile, highlighting the sensitivity of biological activity to even seemingly minor structural modifications.

Role of the Aliphatic Chain Length and Chemical Functionalization in Molecular Efficacy

A shorter aliphatic chain would bring the aromatic ring and the carboxylic acid group closer together, which could be either beneficial or detrimental to receptor binding, depending on the architecture of the binding site. Conversely, a longer chain would increase the distance between these two functional groups, potentially allowing the molecule to interact with different regions of a receptor or even a different receptor altogether. The optimal chain length is often a fine balance between achieving the correct orientation for binding and maintaining favorable physicochemical properties.

Chemical functionalization of the aliphatic chain, such as the introduction of double bonds, hydroxyl groups, or additional alkyl groups, can also significantly impact molecular efficacy. The introduction of a double bond would introduce conformational rigidity to the chain, restricting its flexibility and potentially locking it into a more bioactive conformation. A hydroxyl group could provide an additional point for hydrogen bonding with a receptor, thereby increasing binding affinity.

Correlation of Molecular Conformation with Specific Receptor Binding and Functional Outcomes

The three-dimensional shape, or conformation, of this compound is crucial for its interaction with specific biological receptors. The molecule is not static; the aliphatic chain can adopt various conformations due to rotation around its single bonds. However, it is likely that only a specific conformation, or a small set of conformations, is able to bind effectively to a target receptor and elicit a biological response.

The binding of the molecule to a receptor is a dynamic process that can involve an "induced fit," where both the molecule and the receptor undergo conformational changes to achieve optimal binding. The ability of this compound to adopt the correct conformation to fit into the receptor's binding site is a key determinant of its functional outcome. Computational modeling and conformational analysis are valuable tools for predicting the likely bioactive conformations of such molecules and for designing new analogs with improved efficacy and selectivity.

In Vitro Cellular and Epigenetic Research with 8 3,4 Dimethylphenyl 8 Oxooctanoic Acid

Epigenetic Modulatory Activities

The primary mechanism of action identified for 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid is the direct inhibition of the MELK kinase. While this has downstream effects on phosphorylation of proteins involved in mitosis, its broader epigenetic modulatory activities are not yet extensively characterized.

The direct effects of this compound on broad gene expression profiles via histone modification have not been a primary focus of published studies. However, its impact on the cell cycle is linked to the phosphorylation status of histone H3, a key mitotic marker. nih.gov The compound's inhibition of MELK leads to a delayed activation of the Aurora B kinase, which is responsible for phosphorylating histone H3 at serine 10 during mitosis. nih.gov This specific modification is a crucial step for chromosome condensation and segregation.

The existing body of research on this compound does not provide data concerning its direct impact on chromatin remodeling processes or its influence on the broader histone code. The compound's known effects are currently limited to the downstream consequences of MELK inhibition on mitotic protein phosphorylation. nih.gov

Assessment of Biological Selectivity and Specificity in Diverse Cell Lines and Primary Cell Cultures

This compound is distinguished by its high degree of selectivity for MELK. nih.govresearchgate.netelifesciences.org This has been confirmed through cell-based proteomic techniques, specifically multiplexed kinase inhibitor beads/mass spectrometry (MIB/MS), which demonstrated that in MDA-MB-468 cells, MELK was the only kinase to show a statistically significant decrease in binding upon treatment with the compound. nih.gov Further profiling against a panel of 456 kinases showed that at a concentration of 1 µM, only seven off-target kinases were inhibited by more than 85%, underscoring its high selectivity. elifesciences.org

The compound has demonstrated efficacy in reducing cell viability across several cancer cell lines, with similar half-maximal inhibitory concentrations (IC50).

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | Resazurin (72h) | 1.7 ± 0.4 | nih.gov |

| MDA-MB-468 | Triple-Negative Breast Cancer | Resazurin (72h) | 2.3 ± 0.4 | nih.gov |

| HeLaS3 | Cervical Cancer | Not Specified | 1.9 ± 0.5 | nih.gov |

Long-term crystal violet assays on triple-negative breast cancer cell lines further confirmed its inhibitory effects on cell viability, yielding IC50 values between 1 and 3 µM. nih.gov Studies have also utilized the U2OS (osteosarcoma) cell line to confirm that the compound significantly lengthens the G2 phase in a dose-dependent manner. nih.gov At present, there is no publicly available research detailing its effects on primary cell cultures.

Advanced Spectroscopic and Mechanistic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamic processes of molecules in solution. copernicus.org For 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid, NMR methods are instrumental in understanding its conformational preferences and how it interacts with biological targets. mdpi.com These studies are crucial in structure-based drug design, offering insights into the bioactive conformation of a ligand. copernicus.org

Saturation Transfer Difference (STD) NMR is a powerful method for identifying which parts of a ligand are in close contact with a macromolecular target, such as a protein. d-nb.infonih.gov This technique relies on the transfer of saturation from the protein to the binding ligand. Protons on the ligand that are in closest proximity to the protein receive the most saturation, which can be detected in the resulting difference spectrum. researchgate.net

In a hypothetical study involving this compound and a target protein, STD NMR could be employed to map its binding epitope. By irradiating the protein and observing the saturation transfer to the ligand, the protons of the dimethylphenyl group would likely show the strongest signals, indicating this moiety is deeply buried in the protein's binding pocket. The octanoic acid chain would likely exhibit a gradient of STD enhancement, with the signals decreasing in intensity for protons further away from the aromatic ring.

Table 1: Hypothetical STD-NMR Data for this compound Binding to a Target Protein

| Proton Assignment | Chemical Shift (ppm) | STD Enhancement (%) | Inferred Proximity to Protein |

| Aromatic CH (phenyl) | 7.2-7.8 | 100 | Very Close |

| Methyl (phenyl) | 2.3 | 95 | Very Close |

| Methylene (adjacent to C=O) | 2.9 | 70 | Close |

| Methylene (chain) | 1.3-1.7 | 30-50 | Moderate |

| Terminal Methyl (acid) | 0.9 | 20 | Distant |

Water-Ligand Observation with Gradient Spectroscopy (WaterLOGSY) is another valuable NMR technique for detecting ligand binding and estimating binding affinity. nih.govdal.ca This method exploits the nuclear Overhauser effect (NOE) to transfer magnetization from bulk water molecules to the ligand via the protein. jeol.com The sign of the observed ligand signal in the WaterLOGSY spectrum indicates whether it binds to the target. jeol.com

To determine the binding affinity of this compound, a series of WaterLOGSY experiments could be performed with a constant concentration of the target protein and varying concentrations of the ligand. nih.gov By measuring the change in the WaterLOGSY signal intensity as a function of ligand concentration, a binding curve can be generated, from which the dissociation constant (Kd) can be calculated. This provides a quantitative measure of the binding strength. nih.gov

Table 2: Hypothetical WaterLOGSY Titration Data for Binding Affinity Determination

| Ligand Concentration (µM) | WaterLOGSY Signal Intensity (Arbitrary Units) |

| 10 | 0.15 |

| 25 | 0.35 |

| 50 | 0.60 |

| 100 | 0.85 |

| 250 | 1.10 |

| 500 | 1.20 |

Mass Spectrometry for Metabolite Identification, Complex Characterization, and Reaction Mechanism Elucidation

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for identifying metabolites, characterizing non-covalent protein-ligand complexes, and elucidating reaction mechanisms. researchgate.net High-resolution mass spectrometry, such as quadrupole time-of-flight (Q-TOF) MS, provides accurate mass measurements, which aids in determining the elemental composition of molecules. researchgate.net

In the context of this compound, liquid chromatography-mass spectrometry (LC-MS) would be the method of choice for in vitro and in vivo metabolite profiling. nih.gov Following incubation with liver microsomes or administration to a model organism, samples could be analyzed to detect and identify potential metabolites. Common metabolic transformations for a compound like this would include hydroxylation of the aromatic ring or alkyl chain, oxidation of the methyl groups, and β-oxidation of the carboxylic acid chain. nih.govmdpi.com

Table 3: Hypothetical Metabolites of this compound Identified by LC-MS

| Metabolite | Proposed Transformation | Measured m/z |

| M1 | Hydroxylation (aromatic ring) | +16 Da |

| M2 | Carboxylation (methyl group) | +30 Da |

| M3 | Beta-oxidation | -28 Da |

| M4 | Glucuronide Conjugate | +176 Da |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared, Raman) for Functional Group States in Complex Biological Milieu

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of molecules. sciepub.comrsc.org These methods are sensitive to the chemical environment of functional groups and can be used to study molecular interactions and conformational changes in complex biological settings. researchgate.netnih.gov

For this compound, FTIR spectroscopy could be employed to investigate changes in the vibrational frequencies of its carbonyl and carboxyl groups upon binding to a protein or insertion into a lipid membrane. researchgate.net For instance, the C=O stretching frequency of the ketone and carboxylic acid would be expected to shift upon hydrogen bond formation within a protein's active site. rsc.org Attenuated Total Reflection (ATR)-FTIR would be particularly useful for studying the compound's interaction with surfaces or in biological membranes. researchgate.net

Table 4: Hypothetical FTIR Vibrational Frequencies (cm⁻¹) for Functional Groups of this compound in Different Environments

| Functional Group | In Non-polar Solvent | In Aqueous Buffer | Bound to Protein |

| Ketone C=O Stretch | 1685 | 1678 | 1665 |

| Carboxylic Acid C=O Stretch | 1710 | 1702 | 1690 |

| Aromatic C=C Stretch | 1605 | 1608 | 1612 |

Future Perspectives and Research Trajectories for 8 3,4 Dimethylphenyl 8 Oxooctanoic Acid

Rational Design of Next-Generation Analogs with Enhanced Biological Specificity and Potency

The rational design of analogs of 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid is a critical step towards optimizing its potential therapeutic properties. This process involves systematic modifications of its chemical structure to enhance biological specificity and potency. Key strategies in this area will likely focus on structure-activity relationship (SAR) studies, computational modeling, and combinatorial chemistry to generate a library of derivatives with improved pharmacological profiles.

One promising approach involves the modification of the 3,4-dimethylphenyl group. The introduction of different substituents on the aromatic ring, such as electron-withdrawing or electron-donating groups, can significantly influence the compound's electronic properties and its interaction with biological targets. For instance, the strategic placement of hydroxyl or methoxy (B1213986) groups could alter the molecule's hydrogen bonding capabilities and metabolic stability.

Another area for analog design is the octanoic acid chain. Varying the length of the alkyl chain, introducing unsaturation, or incorporating heteroatoms could modulate the compound's lipophilicity and conformational flexibility, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the ketone functional group at the 8-position offers a site for chemical modification, such as reduction to a hydroxyl group or conversion to an oxime, to explore changes in biological activity.

Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in guiding the rational design of these next-generation analogs. By predicting the binding affinity and interaction of designed molecules with potential biological targets, these in silico methods can help prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the drug discovery process.

Table 1: Strategies for Rational Analog Design

| Structural Moiety | Modification Strategy | Potential Impact |

|---|---|---|

| 3,4-Dimethylphenyl Group | Introduction of various substituents (e.g., halogens, nitro groups, amino groups) | Altered electronic properties, improved target binding |

| Octanoic Acid Chain | Variation of chain length, introduction of double or triple bonds | Modified lipophilicity and pharmacokinetic profile |

| 8-Oxo Group | Reduction to hydroxyl, conversion to other functional groups | Changes in hydrogen bonding potential and biological activity |

| Carboxylic Acid | Esterification, amidation | Prodrug development, altered solubility |

Exploration of Novel Biotechnological Applications and Research Tool Development

Beyond its direct therapeutic potential, this compound and its derivatives could be developed into valuable research tools for exploring complex biological processes. The unique chemical structure of this compound makes it amenable to modification for use in chemical biology and biotechnology.

One exciting avenue is the development of chemical probes to identify and study the cellular targets and mechanisms of action of this class of molecules. By incorporating reporter tags, such as fluorescent dyes or biotin, into the structure of this compound, researchers can visualize its subcellular localization and identify its binding partners within the cell. This approach can provide crucial insights into its mode of action and help to elucidate novel biological pathways.

Furthermore, analogs of this compound could be designed as specific inhibitors or modulators of enzymes or receptors involved in disease processes. For example, if the parent compound is found to interact with a particular enzyme, derivatives could be synthesized to act as highly potent and selective inhibitors, which could then be used as research tools to probe the function of that enzyme in cellular and animal models of disease.

The development of affinity chromatography resins functionalized with this compound or its analogs is another potential biotechnological application. These resins could be used to isolate and identify binding proteins from complex biological samples, further aiding in target identification and validation.

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of the biological effects of this compound, its integration with systems biology and "omics" technologies will be essential. These approaches allow for the simultaneous measurement of thousands of molecular changes within a biological system, providing a holistic view of the compound's impact.

Genomics and transcriptomics can be employed to analyze changes in gene and RNA expression profiles in cells or tissues treated with the compound. This can help to identify the signaling pathways and cellular processes that are modulated by this compound and can provide clues about its mechanism of action.

Proteomics, the large-scale study of proteins, can be used to identify protein expression changes and post-translational modifications induced by the compound. This can reveal direct and indirect protein targets and can help to construct a more complete picture of the compound's cellular effects.

Metabolomics, the study of small molecule metabolites, can provide insights into how this compound affects cellular metabolism. By analyzing changes in the metabolome, researchers can identify metabolic pathways that are perturbed by the compound, which could be relevant to its therapeutic or toxic effects.

The integration of data from these different omics platforms, combined with computational modeling, will enable the construction of detailed network models of the compound's biological activity. This systems-level understanding will be invaluable for predicting its efficacy and potential side effects, and for identifying biomarkers that can be used to monitor its activity in preclinical and clinical studies.

Table 2: Omics Approaches for Studying this compound

| Omics Technology | Information Gained | Potential Application |

|---|---|---|

| Genomics/Transcriptomics | Changes in gene and RNA expression | Identification of modulated signaling pathways |

| Proteomics | Alterations in protein expression and modifications | Discovery of direct and indirect protein targets |

| Metabolomics | Perturbations in cellular metabolism | Understanding of metabolic effects and toxicity |

Development of Advanced Experimental Models for Comprehensive Mechanistic Studies

To thoroughly investigate the biological activity and therapeutic potential of this compound and its analogs, the development and use of advanced experimental models will be crucial. These models will allow for more accurate and predictive assessments of the compound's efficacy and safety.

In vitro studies using a variety of cell-based assays will be the first step in characterizing the compound's biological effects. The use of co-culture systems, three-dimensional (3D) organoids, and patient-derived cells can provide more physiologically relevant information compared to traditional 2D cell culture. These advanced in vitro models can be used to assess the compound's effects on cell proliferation, differentiation, and function in a more tissue-like context.

For in vivo studies, the development of relevant animal models of disease will be essential. For instance, if this compound is being investigated as a potential anti-cancer agent, xenograft or genetically engineered mouse models of specific cancers would be appropriate. These models can be used to evaluate the compound's anti-tumor efficacy, pharmacokinetic properties, and potential toxicities in a living organism.

Furthermore, the use of advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), can provide non-invasive, real-time information on the biodistribution and target engagement of the compound in vivo. This can help to optimize dosing regimens and to understand the relationship between drug exposure and therapeutic response.

The development of these advanced experimental models, in conjunction with the other research trajectories outlined above, will provide a comprehensive framework for the preclinical evaluation of this compound and its analogs, ultimately paving the way for their potential clinical development.

Q & A

Basic: What are the key considerations for synthesizing 8-(3,4-Dimethylphenyl)-8-oxooctanoic acid in academic research?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. For example:

- Step 1 : Protection of functional groups (e.g., using tetrahydropyranyl for hydroxyl or amine groups) to prevent side reactions .

- Step 2 : Coupling reactions, such as attaching suberic acid (HOOC-(CH₂)₆-COOH) to the protected aromatic intermediate via amide or ester linkages. Reaction conditions (e.g., DCC/DMAP for activation) must ensure high yield and purity .

- Step 3 : Deprotection under mild acidic conditions (e.g., TFA/water) to regenerate the active carboxyl group .

Critical Note : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (silica gel, gradient elution) .

Basic: How should researchers handle safety and storage of this compound?

Methodological Answer:

- Safety Protocols : Wear PPE (gloves, goggles, lab coat) due to risks of skin/eye irritation (H315, H319) and respiratory sensitivity (H335) . Avoid inhalation; use fume hoods during weighing or reactions.

- Storage : Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks) . Ensure airtight containers to prevent oxidation or moisture absorption.

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Basic: What analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm structure. For example, the methyl groups on the phenyl ring appear as singlets (~δ 2.2–2.3 ppm), while the carboxyl proton is observed as a broad peak (~δ 11.9 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₂₀O₃).

- Melting Point : Although not always reported, differential scanning calorimetry (DSC) can assess purity .

Advanced: How is this compound utilized in PROTAC design for targeting HDACs?

Methodological Answer:

this compound serves as a linker in PROTACs (e.g., VHL_1k) :

- HDAC Binding : The oxooctanoic acid moiety mimics HDAC inhibitor pharmacophores, enabling selective binding to HDAC8.

- Linker Optimization : Adjust the alkyl chain length (e.g., suberic acid) to balance proteasome recruitment efficiency and cell permeability.

- Validation : Test degradation efficiency via Western blot (HDAC8 levels) and cellular assays (IC₅₀ in neuroblastoma models) .

Advanced: What challenges arise in crystallographic studies of derivatives of this compound?

Methodological Answer:

- Crystal Growth : Slow evaporation from DMSO/ethanol mixtures is preferred. Use SHELXL for refinement, but expect challenges with disordered alkyl chains or solvent molecules .

- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) mitigates issues with weak diffraction from flexible moieties.

- Software Tools : SHELXS (structure solution) and WinGX (graphical interface) are critical for handling twinning or pseudo-symmetry in crystals .

Advanced: How can this compound be applied in metabolic pathway tracing (e.g., beta-oxidation studies)?

Methodological Answer:

- Radiotracer Synthesis : Replace the phenyl group with a -cyclopentadienyl complex for SPECT imaging. Achieve radiochemical purity >90% via double ligand transfer reactions .

- In Vivo Studies : Administer to murine models and track hepatic uptake. Monitor metabolites (e.g., 4-oxobutanoic acid derivatives) via HPLC-MS to confirm beta-oxidation pathways .

- Data Interpretation : Compare retention times in healthy vs. CCl₄-treated liver models to assess metabolic impairment .

Advanced: How do structural modifications impact its biological activity (SAR studies)?

Methodological Answer:

- Phenyl Substitution : 3,4-Dimethyl groups enhance lipophilicity and HDAC8 binding vs. 4-bromo derivatives, which may increase steric hindrance .

- Chain Length : Shorter chains (e.g., hexanoic acid) reduce PROTAC efficacy due to poor E3 ligase engagement .

- Carboxyl Group : Esterification (e.g., methyl ester) improves cell permeability but requires intracellular hydrolysis for activity .

Advanced: How should researchers address contradictory data in metabolic or crystallographic studies?

Methodological Answer:

- Metabolic Contradictions : Replicate experiments using isotopically labeled analogs (e.g., -octanoic acid) to trace pathways unambiguously .

- Crystallographic Discrepancies : Re-refine data with alternative software (e.g., Olex2 vs. SHELXL) and validate hydrogen bonding networks using Hirshfeld surface analysis .

- Statistical Validation : Apply R-free factor analysis and cross-validate with spectroscopic data (IR/Raman) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.